Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(difluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-10(9-4)6(7)8/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVCPISHPLHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies. The process involves large-scale synthesis using similar reaction conditions as described above, with modifications to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves the inhibition of specific enzymes. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Methyl 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- Key Features : Ethyl ester (vs. methyl) increases lipophilicity. The phenyl group at the 5-position enhances π-π stacking interactions, useful in medicinal chemistry.
- Safety : Causes eye irritation; requires proper handling (first aid: eye flushing) .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Methyl 1-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate
- Molecular Formula : C₉H₁₂N₆O₂S
- Molecular Weight : 285.29 g/mol
- Key Features : A triazole-thioether substituent introduces hydrogen-bonding and metal-chelating capabilities, relevant for kinase inhibition or coordination chemistry .
Physicochemical Properties
*Calculated based on C₇H₈F₂N₂O₂.
Biological Activity
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agriculture due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is known for enhancing lipophilicity and biological activity. Its molecular formula is , and it has been noted for its potential as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's derivatives have been shown to inhibit enzymes critical for microbial survival, leading to antimicrobial effects. For instance, they may inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain, which is crucial for the fungicidal action of related compounds 7.
- Cell Membrane Penetration : The difluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets 1.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial properties:
- Fungicidal Activity : It serves as an intermediate in the synthesis of several fungicides, including Isopyrazam and Sedaxane, which are effective against various phytopathogenic fungi 7. Studies have shown that derivatives of this compound can significantly inhibit the growth of fungi such as Zymoseptoria tritici.
| Compound Name | Activity | Reference |
|---|---|---|
| Isopyrazam | Effective against septoria leaf blotch | 7 |
| Sedaxane | Broad spectrum fungicide | 7 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antifungal Activity Study : A series of novel derivatives were synthesized and tested against seven phytopathogenic fungi. One derivative exhibited higher antifungal activity than boscalid, a commonly used fungicide 9.
- Structure-Activity Relationship (SAR) : Research employing quantitative structure-activity relationship (QSAR) models has identified key structural features that enhance biological activity, providing insights into the design of more effective compounds 9.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of the corresponding pyrazole carboxylic acid. For example, ethyl/difluoromethyl pyrazole analogs (e.g., Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, CAS 141573-95-7) are synthesized using trifluoromethylation or fluorination agents under inert atmospheres . Key factors include:
- Temperature control (58–59°C for crystallization) .
- Solvent selection (methanol or ethanol for solubility optimization) .
- Catalytic use of bases (e.g., K₂CO₃) to promote ester formation.
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How can researchers confirm the structural identity of the compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Compare H and C NMR shifts with similar pyrazole esters (e.g., Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, δ 1.21–4.27 ppm for ester groups) . The difluoromethyl group () shows distinct NMR splitting.
- X-ray Crystallography : Use SHELXL for refinement . For example, 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1004643-64-4) was resolved with SHELX, highlighting C–F bond lengths (~1.34 Å) .
- Mass Spectrometry : ESI-MS ([M+H]) should match theoretical molecular weight (e.g., 176.12 g/mol for a related analog) .
Advanced Research Questions
Q. What computational strategies can predict the electronic effects of the difluoromethyl group on the compound’s bioactivity?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 09) to analyze the electron-withdrawing effect of , which reduces basicity of adjacent amines and enhances metabolic stability .
- Docking studies (AutoDock Vina) can model interactions with biological targets (e.g., enzymes in inflammatory pathways), leveraging structural data from the Cambridge Structural Database .
- Data Contradiction : If experimental bioactivity conflicts with predictions, re-evaluate protonation states or solvation models in simulations.
Q. How can researchers address low yields in the synthesis of this compound due to competing side reactions?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed carboxylic acids or dimerization products).
- Optimization :
- Adjust stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize over-fluorination.
- Introduce protecting groups (e.g., Boc for pyrazole NH) to block unwanted nucleophilic attacks .
- Case Study : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate achieved 95% purity by quenching reactions at −78°C to limit decomposition .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., related compounds decompose at >150°C) .
- Storage Recommendations : Store at 2–8°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
